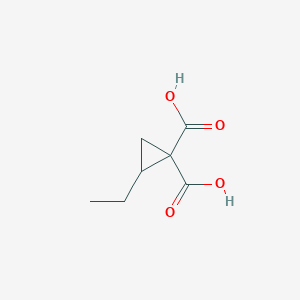

2-Ethylcyclopropane-1,1-dicarboxylic acid

Description

Significance of Cyclopropane (B1198618) Ring Systems in Organic Synthesis and Chemical Biology

The cyclopropane ring is a prevalent structural motif in a diverse range of natural products and synthetic molecules, including many pharmaceuticals and agrochemicals. researchgate.net Its significance stems from a combination of unique steric and electronic properties. The substantial ring strain (approximately 27 kcal/mol) makes the C-C bonds weaker and imparts a higher p-character, allowing the ring to behave similarly to a carbon-carbon double bond in certain reactions. bohrium.com This inherent reactivity is harnessed by chemists for various transformations, particularly regio- and stereo-controlled ring-opening reactions, which provide access to more complex acyclic structures.

In medicinal chemistry, the incorporation of a cyclopropane ring can offer several advantages:

Metabolic Stability: The cyclopropane moiety can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic oxidation. bohrium.com

Bioisosterism: It can act as a rigid bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, helping to lock a molecule into a biologically active conformation.

Potency and Selectivity: The rigid structure can improve binding affinity and selectivity for a specific biological target, potentially enhancing potency and reducing off-target effects. bohrium.com

Furthermore, chiral cyclopropanes are crucial building blocks for synthesizing enantiomerically pure intermediates, which are vital in the creation of natural products and complex bioactive molecules. nih.gov The development of chemoenzymatic strategies has further expanded the ability to produce these chiral scaffolds with high stereoselectivity. nih.gov

Historical Development of Cyclopropane-1,1-dicarboxylic Acid Synthesis Methodologies

The synthesis of cyclopropane-1,1-dicarboxylic acid and its esters has evolved significantly since its inception. The earliest reported synthesis of a derivative, diethyl cyclopropane-1,1-dicarboxylate, was achieved by W. H. Perkin in 1884. google.com This method involved an intramolecular condensation reaction between diethyl malonate and 1,2-dibromoethane (B42909) using sodium ethylate as the condensation agent, which produced a modest yield of 27-29%. google.com

Subsequent efforts focused on improving yields and utilizing more cost-effective starting materials. A major challenge was the difficult separation of the desired product from unreacted diethyl malonate via distillation. orgsyn.org Furthermore, the preparation of the diacid from the diester required a separate, often slow, saponification step. orgsyn.org

A significant breakthrough came with the development of a one-pot conversion method. This procedure utilizes phase-transfer catalysis and a concentrated alkali solution to directly convert diethyl malonate and 1,2-dibromoethane into cyclopropane-1,1-dicarboxylic acid. orgsyn.org This innovation streamlined the process by avoiding the problematic distillation and the separate hydrolysis step.

More recent advancements have focused on using the less reactive but more economical 1,2-dichloro compounds instead of their dibromo counterparts. google.com Modern industrial processes have been optimized to achieve yields of nearly 90% by gradually adding an alcoholate solution to a mixture of a malonic acid derivative and a 1,2-dichloro compound, a method that also prevents the formation of waste gas. google.com

| Method | Starting Materials | Reagents | Key Features | Yield |

| Perkin (1884) | Diethyl malonate, 1,2-dibromoethane | Sodium ethylate | First synthesis; intramolecular condensation. | 27-29% |

| Conventional Alkylation | Diethyl malonate, 1,2-dibromoethane | Base | Complicated by difficult product separation. | Variable |

| Phase-Transfer Catalysis | Diethyl malonate, 1,2-dibromoethane | Triethylbenzylammonium chloride, NaOH (aq) | One-pot conversion directly to the diacid. | 66-73% |

| Modern Alcoholate Process | Malonic acid derivative, 1,2-dichloro compound | Sodium alcoholate solution | High yield, no waste gas, uses economical starting materials. | ~90% |

Current Research Frontiers in Ethyl-Substituted Cyclopropane-1,1-dicarboxylic Acid Systems

While research focusing specifically on 2-Ethylcyclopropane-1,1-dicarboxylic acid is not extensively documented in publicly available literature, the broader field of alkyl- and other substituted cyclopropane dicarboxylic acids is an active area of investigation, particularly in agrochemicals and medicinal chemistry.

One prominent research frontier is the development of novel herbicides. A 2022 study reported the design and synthesis of a new series of cyclopropane-1,1-dicarboxylic acid (CPD) analogues as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid pathway in plants. nih.gov Among the synthesized compounds, N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide demonstrated moderate herbicidal activity against bentgrass. This finding is significant as it directly links an ethyl-substituted cyclopropane-1,1-dicarboxylic acid system to a tangible application and a specific biological target. nih.gov

In medicinal chemistry, ethyl-substituted cyclopropanes are being explored to modulate enzyme inhibition. Research into variously functionalized cyclopropane-1,2-dicarboxylic acids (isomers of the 1,1-dicarboxylic acid) as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria, has shown the importance of substituents on the cyclopropane ring. tandfonline.com In these studies, the insertion of hydrophobic groups, such as an ethyl group, onto the cyclopropane core was investigated as a strategy to improve binding affinity and refine structure-activity relationships (SAR). tandfonline.com

Furthermore, research on other 2-alkyl-substituted cyclopropane carboxylic acids provides strong parallel insights into potential applications. For example, 2-heptylcyclopropane-1-carboxylic acid, an analogue of a bacterial signaling molecule, has been synthesized and shown to be effective at dispersing and inhibiting bacterial biofilms. nih.gov This highlights a promising research avenue for alkyl-substituted cyclopropanes in combating antibiotic resistance. The synthesis of other functionalized derivatives, such as 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, further underscores the ongoing effort to create novel, constrained amino acid analogues for various biochemical studies. researchgate.net

| Research Area | Compound System | Application / Target | Key Finding |

| Agrochemicals | N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Herbicidal activity / KARI enzyme inhibition | Moderate activity against bentgrass, providing a basis for designing more effective KARI inhibitors. nih.gov |

| Medicinal Chemistry | Ethyl-substituted cyclopropane-1,2-dicarboxylic acids | Enzyme inhibition / O-acetylserine sulfhydrylase (OASS) | Ethyl group explored as a hydrophobic appendage to modulate binding affinity to the enzyme's active site. tandfonline.com |

| Antimicrobials | 2-Heptylcyclopropane-1-carboxylic acid | Anti-biofilm agent | Effectively disperses and inhibits biofilms of S. aureus and P. aeruginosa. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclopropane-1,1-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-4-3-7(4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOYHPCVCTVRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylcyclopropane 1,1 Dicarboxylic Acid and Its Derivatives

Direct and Stereoselective Synthesis Approaches to Cyclopropane-1,1-dicarboxylic Acid Cores

Direct synthetic methods that yield the cyclopropane (B1198618) ring with high stereocontrol are of significant interest in organic chemistry. These approaches often involve fewer steps and can provide better control over the final product's stereochemistry.

Samarium-Promoted Cyclopropanation of Unmasked α,β-Unsaturated Carboxylic Acids

A notable direct approach is the samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids. This method offers a direct and completely stereospecific synthesis of cyclopropanecarboxylic acids. The reaction is typically carried out using samarium metal and iodoform (CHI₃) in tetrahydrofuran (B95107), often under ultrasonic conditions to generate samarium carbenoid intermediates. organic-chemistry.org These intermediates then undergo a selective addition to the double bond of the unsaturated acid.

| Substrate (α,β-Unsaturated Carboxylic Acid) | Product (Cyclopropanecarboxylic Acid) | Yield (%) | Stereochemistry |

| (E)-Cinnamic acid | trans-2-Phenylcyclopropane-1-carboxylic acid | 85 | trans |

| (Z)-Cinnamic acid | cis-2-Phenylcyclopropane-1-carboxylic acid | 82 | cis |

| (E)-Crotonic acid | trans-2-Methylcyclopropane-1-carboxylic acid | 78 | trans |

Photoredox-Catalyzed Cyclopropane Synthesis from Carboxylic Acids via Decarboxylative Radical Addition–Polar Cyclization Cascades

Another innovative direct method involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. bris.ac.ukresearchgate.net This approach allows for the synthesis of functionalized cyclopropanes from readily available aliphatic carboxylic acids and electron-deficient alkenes. bris.ac.ukresearchgate.net The reaction is initiated by a photocatalyst that, upon irradiation with visible light, facilitates the decarboxylation of the carboxylic acid to generate a radical intermediate. This radical then adds to an electron-deficient alkene, and a subsequent single-electron transfer (SET) event leads to a carbanion. bris.ac.uk This carbanion is then trapped in an intramolecular alkylation to form the cyclopropane ring. bris.ac.ukresearchgate.net

The mild reaction conditions and high functional group tolerance make this method particularly attractive. bris.ac.ukresearchgate.net It has been successfully applied to a broad range of structurally complex carboxylic acids and various chloroalkyl alkenes. bris.ac.ukresearchgate.net Mechanistic studies have confirmed that the reaction proceeds through a radical–polar crossover mechanism involving reductive termination and subsequent alkylation of the carbanion intermediate. bris.ac.uk

| Carboxylic Acid | Alkene Substrate | Photocatalyst | Product | Yield (%) |

| Cyclohexanecarboxylic acid | (2-Chloroethyl)acrylate | Organic Dye | Ethyl 2-cyclohexylcyclopropane-1-carboxylate | 85 |

| Pivalic acid | (2-Chloroethyl)acrylate | Organic Dye | Ethyl 2-tert-butylcyclopropane-1-carboxylate | 78 |

| Adamantane-1-carboxylic acid | (2-Chloroethyl)acrylate | Organic Dye | Ethyl 2-(1-adamantyl)cyclopropane-1-carboxylate | 92 |

Indirect and Multi-Step Synthesis Pathways for Cyclopropane-1,1-dicarboxylic Acid Scaffolds

Indirect methods, while often involving more steps, provide alternative routes to the cyclopropane-1,1-dicarboxylic acid scaffold, particularly when direct methods are not feasible or when starting from readily available materials.

Alkylation Strategies Involving Malonic Acid Derivatives and Dihalogeno Compounds

A classic and widely used indirect method for the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives is the alkylation of malonic acid esters with 1,2-dihaloalkanes. google.comnrochemistry.commasterorganicchemistry.com In this approach, a malonic ester, such as diethyl malonate, is deprotonated with a base to form an enolate. This enolate then acts as a nucleophile and undergoes a double alkylation with a 1,2-dihaloalkane, such as 1,2-dibromoethane (B42909), to form the cyclopropane ring. nrochemistry.commasterorganicchemistry.comorgsyn.org The resulting cyclopropane-1,1-dicarboxylic acid ester can then be hydrolyzed to the desired dicarboxylic acid.

A significant challenge with this method can be the separation of the desired product from unreacted starting material and mono-alkylated intermediates. orgsyn.org

To improve the efficiency of the malonic ester synthesis, various reaction conditions can be optimized. The choice of base, solvent, and reaction temperature can all have a significant impact on the yield and selectivity of the reaction. For instance, the use of a strong base, such as sodium ethoxide, is typically required to generate the enolate of the malonic ester. google.com The reaction is often carried out in an inert solvent like dimethylformamide (DMF). google.com

| Malonic Acid Derivative | Dihaloalkane | Base | Solvent | Product | Yield (%) |

| Diethyl malonate | 1,2-Dibromoethane | Sodium ethoxide | Ethanol | Diethyl cyclopropane-1,1-dicarboxylate | 65-75 |

| Dimethyl malonate | 1,2-Dichloropropane | Sodium methoxide | Methanol | Dimethyl 2-methylcyclopropane-1,1-dicarboxylate | 68 |

Phase-transfer catalysis (PTC) has emerged as a powerful tool to enhance the efficiency of the alkylation of malonic esters. orgsyn.orgnih.gov In this technique, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where the reaction with the dihaloalkane occurs. mdpi.comcrdeepjournal.org

One reported procedure describes a one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid using concentrated sodium hydroxide and a phase-transfer catalyst like triethylbenzylammonium chloride. orgsyn.org This method avoids the need for anhydrous conditions and strong alkoxide bases, making it a more practical and scalable approach. orgsyn.org The alkylation of the malonate can occur at either the diester or the monoester/monocarboxylate stage. orgsyn.org The use of PTC can lead to higher yields and cleaner reactions by promoting the desired dialkylation and minimizing side products. orgsyn.org

| Malonic Ester | Dihaloalkane | Base | Phase-Transfer Catalyst | Product | Yield (%) |

| Diethyl malonate | 1,2-Dibromoethane | 50% aq. NaOH | Triethylbenzylammonium chloride | Cyclopropane-1,1-dicarboxylic acid | 66-73 orgsyn.org |

Cyclopropanation Reactions Utilizing Carbenoid Precursors

The formation of the cyclopropane ring via carbenoid precursors is a cornerstone in the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives. These methods involve the generation of a reactive carbene or carbenoid species that subsequently adds to an alkene.

Metal-Mediated Cyclopropanation (e.g., Osmium(II) Complexes, Zinc Enolates)

Metal catalysts play a crucial role in mediating the decomposition of diazo compounds to form carbenoids, which are then transferred to olefins. ethz.ch Osmium(II) porphyrin complexes, for instance, are highly efficient catalysts for the cyclopropanation of styrenes with diazo reagents, yielding cyclopropanes in high yields and with significant stereoselectivity. researchgate.net While rhodium catalysts often favor the formation of cis (or syn) cyclopropyl (B3062369) esters, osmium and iron catalysts typically yield the trans (or anti) product as the major isomer. researchgate.net Mechanistic studies suggest that the active catalyst may be a trans-Os(II) bis(carbene) species. researchgate.net

Zinc-mediated reactions also provide a powerful route to cyclopropane structures. The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, is a classic method for cyclopropanating alkenes. More reactive zinc carbenoids, such as (F3CCO2)ZnCH2I, have been developed to enhance reaction rates. ethz.ch Furthermore, zinc enolates, often referred to as Reformatsky reagents, are key intermediates in the Reformatsky reaction, which can be adapted for cyclopropane synthesis. wikipedia.orglibretexts.org A recent development has shown that diethylzinc (Et2Zn) can mediate a gem-dicarboxylation of cyclopropanols with CO2, providing a novel route to malonic acids that could be precursors to gem-dicarboxylated cyclopropanes. nih.gov

Table 1: Examples of Metal-Mediated Cyclopropanation Reactions

| Catalyst/Mediator | Substrate Example | Reagent | Product Type | Key Feature |

|---|---|---|---|---|

| Osmium(II) Porphyrin | Styrene (B11656) | Ethyl diazoacetate | 2-Phenylcyclopropanecarboxylic acid ester | High trans-selectivity researchgate.net |

| Zinc-Copper Couple | Alkene | Diiodomethane | Substituted cyclopropane | Classic Simmons-Smith reaction ethz.ch |

| Diethylzinc (Et2Zn) | Cyclopropanol | Carbon Dioxide (CO2) | Malonic acid derivative | gem-Dicarboxylation nih.gov |

Corey-Chaykovsky Cyclopropanation in Cyclopropane-1,1-dicarboxylic Acid Synthesis

The Corey-Chaykovsky reaction is a versatile method for synthesizing cyclopropanes from electron-deficient alkenes. core.ac.uk This reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which are generated by deprotonating the corresponding sulfonium salts with a strong base. alfa-chemistry.comorganic-chemistry.org The reaction mechanism involves the nucleophilic 1,4-addition (Michael addition) of the sulfur ylide to an α,β-unsaturated carbonyl compound (an enone), followed by an intramolecular nucleophilic displacement that closes the three-membered ring. organic-chemistry.org

This methodology is particularly effective for creating donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. researchgate.net For the synthesis of the cyclopropane-1,1-dicarboxylic acid scaffold, an appropriate Michael acceptor, such as a dialkyl ethylidenemalonate, would be treated with a sulfur ylide. The ylide adds to the double bond, and the subsequent ring closure expels the sulfur-containing group to form the desired diethyl 2-ethylcyclopropane-1,1-dicarboxylate, which can then be hydrolyzed to the diacid. The choice of sulfur ylide can influence the stereochemical outcome of the reaction. core.ac.uk

Reformatsky Reaction for Substituted Cyclopropane-1,1-dicarboxylates

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgadichemistry.com The key intermediate is an organozinc reagent, or "Reformatsky enolate," which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. libretexts.orgnrochemistry.com These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation. wikipedia.org

While the classic Reformatsky reaction produces β-hydroxy esters, variations of this reaction can be applied to cyclopropane synthesis. For example, the intramolecular Reformatsky reaction of a suitably designed substrate can lead to the formation of a cyclic product. More relevant to substituted cyclopropane-1,1-dicarboxylates, the principles of generating a zinc enolate can be integrated into a cyclopropanation sequence. A strategy could involve the reaction of a zinc enolate of a malonic ester derivative with an appropriate electrophile in a sequence that facilitates ring closure. Recent advances have focused on developing asymmetric versions of the reaction using chiral ligands to control stereochemistry, which is crucial for synthesizing specific isomers of substituted cyclopropanes. nih.gov

Synthesis of Functionalized 2-Ethylcyclopropane-1,1-dicarboxylic Acid Analogs

Strategies for Introducing Aminomethyl Moieties into Cyclopropane-1,1-dicarboxylic Acid Structures

The introduction of an aminomethyl group transforms the cyclopropane-1,1-dicarboxylic acid scaffold into a constrained γ-amino dicarboxylic acid, a valuable motif in medicinal chemistry. A successful synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been developed starting from dimethyl 2-allylmalonate. researchgate.netresearchgate.net This multi-step process avoids common side reactions like the opening of the cyclopropane ring or undesirable lactamization. researchgate.net

The key steps in this synthetic pathway are:

Iodocarbocyclization: The initial substrate, dimethyl 2-allylmalonate, undergoes cyclization induced by iodine to form a functionalized cyclopropane ring.

Azidation: The iodo-substituted intermediate is then treated with an azide source to introduce the nitrogen functionality.

Saponification: The methyl ester groups are hydrolyzed to carboxylic acids.

Reduction: The azide group is reduced to the primary amine, yielding the final 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. researchgate.net

Alternative approaches for synthesizing related aminocyclopropane carboxylic acids have started from materials like nitro acetate and 1,2-dihalo ethane, proceeding through alkylated cyclization, nitro reduction, and hydrolysis. google.com

Table 2: Synthetic Pathway for 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Dimethyl 2-allylmalonate | Iodine | Iodo-cyclopropane derivative | Ring formation and functionalization researchgate.net |

| 2 | Iodo-cyclopropane derivative | Sodium Azide | Azido-cyclopropane derivative | Introduction of nitrogen researchgate.net |

| 3 | Azido-cyclopropane derivative | Base (e.g., NaOH) | Dicarboxylic acid | Ester hydrolysis researchgate.netresearchgate.net |

| 4 | Azido-dicarboxylic acid | Reducing Agent (e.g., H2/Pd) | 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic acid | Formation of the aminomethyl group researchgate.net |

Stereoselective Incorporation of Ethyl and Other Alkyl Substituents

Achieving stereocontrol during the synthesis of substituted cyclopropanes is a significant challenge due to the potential for multiple stereocenters. For a molecule like this compound, the relationship between the ethyl group and the two carboxylic acid groups must be controlled.

Stereoselective cyclopropanation can be achieved through several strategies:

Chiral Catalysts: The use of chiral metal catalysts, such as those based on rhodium, copper, or osmium with chiral ligands, can induce enantioselectivity in the cyclopropanation of alkenes with diazo compounds. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of the reagent to one face of the molecule, leading to a diastereoselective reaction. The auxiliary is then cleaved in a later step.

Substrate Control: The existing stereocenters in a chiral substrate can influence the stereochemical outcome of the cyclopropanation reaction. This has been demonstrated in the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids, where the bulky groups on the chiral moiety direct the attack of diazomethane to the opposite face of the double bond. doi.org

Biocatalysis offers an emerging and powerful tool for stereoselective synthesis. Enzymes, such as engineered variants of dehaloperoxidase, have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, affording cyclopropanol derivatives with excellent diastereomeric and enantiomeric ratios (up to 99.5:0.5). wpmucdn.com Such biocatalytic methods could potentially be adapted for the stereoselective synthesis of 2-alkylcyclopropane-1,1-dicarboxylic acid precursors.

Formation of Spirocyclic Systems Derived from Cyclopropane-1,1-dicarboxylic Acid

The synthesis of spirocyclic systems incorporating a cyclopropane-1,1-dicarboxylic acid moiety is a notable area of organic synthesis. One established method involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate. This reaction leads to the formation of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione orgsyn.org. The preparation of the starting material, cyclopropane-1,1-dicarboxylic acid, can be achieved through the hydrolysis of its corresponding diester or via a phase-transfer-catalyzed reaction of diethyl malonate with 1,2-dibromoethane orgsyn.org.

This approach has been extended to create other doubly activated cyclopropanes. For instance, using ethyl cyanoacetate or ethyl acetoacetate in place of diethyl malonate allows for the synthesis of 1-cyanocyclopropanecarboxylic acid and 1-acetylcyclopropanecarboxylic acid, respectively orgsyn.org. These intermediates can then potentially be used to form more complex spirocyclic systems.

The formation of spirocycles is a significant strategy in the design of natural products and other biologically active molecules. Spirocyclic motifs, including those derived from cyclopropanes, are found in a variety of natural products such as sesquiterpenes and spiro meroterpenoids nih.gov.

Methods for Trifluoromethyl Substitution on Cyclopropane Rings

The introduction of a trifluoromethyl (CF3) group onto a cyclopropane ring is of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms. Several methods have been developed for the synthesis of trifluoromethyl-substituted cyclopropanes.

One common approach is the transition-metal-catalyzed cyclopropanation of alkenes with a trifluoromethylcarbene, which is typically generated in situ from a diazo compound like CF3CHN2 researchgate.netresearchgate.net. Dirhodium catalysts, in particular, have been shown to be effective for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes from 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, achieving high diastereoselectivity and enantioselectivity organic-chemistry.org.

Another method involves the deoxyfluorination of cyclopropane carboxylic acids or their salts using sulfur tetrafluoride (SF4) researchgate.netchemrxiv.org. This technique has been used for the multigram scale preparation of CF3-cyclopropanes with various substituents researchgate.netchemrxiv.org. However, the use of the highly toxic SF4 requires specialized handling researchgate.net.

More recent developments include the use of trifluoromethyltrimethylsilane (TMSCF3) as a difluorocarbene source for the synthesis of gem-difluorinated cyclopropanes, which can be a precursor to trifluoromethylated compounds cas.cn. Additionally, inorganic base-mediated cycloaddition reactions of dienes and enynes with CF3CHN2 have been reported to produce trifluoromethyl-substituted cyclopropanes in high yields researchgate.net.

Control of Stereochemistry in this compound Synthesis

Diastereoselectivity and Enantioselectivity in Cyclopropanation Reactions

The control of stereochemistry is a critical aspect of cyclopropane synthesis, with both diastereoselectivity and enantioselectivity being key considerations. In the context of cyclopropanation reactions, the relative and absolute stereochemistry of the resulting cyclopropane can be influenced by various factors.

Diastereoselectivity often arises when a chiral center is already present in the substrate, such as in the cyclopropanation of chiral allylic alcohols. The existing stereocenter can direct the approach of the cyclopropanating agent to one face of the double bond over the other. This substrate-controlled diastereoselectivity can lead to the preferential formation of one diastereomer. For instance, hydroxyl-directed cyclopropanation has been shown to proceed with complete diastereocontrol unl.pt. The stereochemical outcome is often rationalized by models that consider the minimization of allylic strain unl.pt.

Enantioselectivity is typically achieved through the use of chiral catalysts or chiral auxiliaries. In catalyst-controlled reactions, a chiral catalyst, often a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. This approach is widely used in transition-metal-catalyzed cyclopropanations involving diazo compounds researchgate.netresearchgate.net. For example, engineered myoglobin (B1173299) has been used as a biocatalyst for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes rochester.edu. Similarly, chiral dirhodium complexes have been successfully employed for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes organic-chemistry.org.

Michael-initiated ring closure (MIRC) reactions represent another powerful method for achieving high stereoselectivity. The use of chiral auxiliaries attached to the substrate can effectively control the stereochemistry of the resulting cyclopropane rsc.org. Prolinol derivatives and Cinchona-derived phase-transfer catalysts have also been utilized as organocatalysts to achieve high enantioselectivity in MIRC reactions rsc.org.

The following table summarizes the diastereoselectivity and enantioselectivity achieved in various cyclopropanation reactions.

| Reaction Type | Catalyst/Auxiliary | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Rhodium-catalyzed cyclopropanation | Rh2(R-PTAD)4 | Alkenes and 1-aryl-2,2,2-trifluorodiazoethanes | >94% | 88-98% |

| Myoglobin-catalyzed carbene transfer | Engineered Myoglobin | Olefins and diazoacetonitrile | 99.9% de | 99.9% ee |

| MIRC Cyclopropanation | Prolinol derivatives | α,β-unsaturated aldehydes and bromomalonate | - | up to 97% ee |

| Phase-transfer catalyzed MIRC | Cinchona derived catalyst | - | single diastereoisomers | up to 83% ee |

Impact of Substrate and Reagent Structure on Stereochemical Outcome

The structure of both the substrate and the cyclopropanating reagent plays a crucial role in determining the stereochemical outcome of the reaction.

Substrate Structure:

The steric and electronic properties of the substituents on the alkene substrate significantly influence the stereoselectivity of the cyclopropanation. In substrate-controlled reactions, the presence of directing groups, such as hydroxyl or amide groups, can lead to high levels of diastereoselectivity by coordinating with the reagent and directing its delivery to a specific face of the alkene unl.pt. For example, the cyclopropanation of chiral allylic alcohols often proceeds with high syn selectivity due to hydroxyl-directed delivery of the carbene unl.pt. The geometry of the alkene (E or Z) is also critical, as the stereochemistry of the double bond is generally conserved in the cyclopropane product in a stereospecific manner masterorganicchemistry.com.

The electronic nature of the alkene also affects reactivity. Electron-rich olefins tend to react faster with electrophilic carbenoids, such as those used in the Simmons-Smith reaction nih.gov.

Reagent Structure:

The nature of the cyclopropanating reagent, including the metal and the ligands in catalytic systems, has a profound impact on stereoselectivity. In metal-catalyzed reactions, the choice of the metal (e.g., copper, rhodium) and the chiral ligand is paramount for achieving high enantioselectivity researchgate.net. The ligand creates a specific chiral pocket around the metal center, which differentiates between the two prochiral faces of the alkene.

In the Simmons-Smith reaction, modifications to the zinc carbenoid reagent, such as the Furukawa modification (using diethylzinc), can enhance reactivity, particularly with less nucleophilic alkenes unl.ptnih.gov. The structure of the chiral auxiliary in substrate-controlled MIRC reactions is also a key determinant of the stereochemical outcome, with factors like steric hindrance and electronic effects of the auxiliary playing a critical role rsc.org.

The interplay between the substrate and the reagent is therefore fundamental to controlling the stereochemistry of cyclopropanation. Careful selection of both components is essential for achieving the desired diastereomeric and enantiomeric purity in the synthesis of substituted cyclopropanes like this compound.

Reaction Mechanisms and Chemical Transformations of 2 Ethylcyclopropane 1,1 Dicarboxylic Acid Systems

Mechanistic Investigations of Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane ring, particularly with geminal dicarboxylate substitution, can be achieved through various sophisticated mechanistic pathways. These methods offer control over the molecule's final structure and stereochemistry.

A modern and powerful strategy for forming cyclopropane rings involves a radical-polar crossover (RPC) mechanism, often initiated by photoredox catalysis. researchgate.netnih.gov This process enables the construction of 1,1-disubstituted cyclopropanes under mild conditions with high functional group tolerance. nih.gov The general mechanism unfolds in a sequential manner:

Radical Generation: A photocatalyst, upon excitation by visible light, generates a radical species from a suitable precursor. nih.govbris.ac.uk For systems related to dicarboxylic acids, this could involve the decarboxylation of an aliphatic carboxylic acid to form an alkyl radical. nih.gov

Radical Addition: The generated radical adds to an alkene. In the context of forming a dicarboxylic acid derivative, the alkene would be appropriately substituted, for example, with a homoallylic leaving group (like a tosylate or halide). nih.gov This addition, known as a Giese-type addition, forms a new radical intermediate. researchgate.netnih.gov

Radical-Polar Crossover: The crucial crossover step occurs when the newly formed radical intermediate is reduced by a single-electron transfer (SET) event, converting it into a carbanion. nih.govnih.gov This transformation from a radical (open-shell) to an anionic (closed-shell) species is the hallmark of the RPC pathway.

Intramolecular Substitution: The resulting anion then undergoes a rapid intramolecular nucleophilic substitution (an SN2-type reaction), displacing the leaving group and closing the three-membered ring to form the cyclopropane product. nih.govnih.gov

Mechanistic studies have confirmed the presence of both radical and carbanion intermediates, solidifying the radical-polar crossover pathway. nih.gov This approach is particularly valuable for synthesizing complex polycyclic and polyheterocyclic cyclopropanes that are often challenging to access through classical methods. researchgate.net

Transition metal catalysis is a cornerstone of cyclopropane synthesis, primarily through the generation and reaction of metal carbenoid intermediates. chem-station.comacsgcipr.orgwikipedia.org This method is one of the most widely used for creating cyclopropane rings. acsgcipr.org The process typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst. wikipedia.org

The generalized mechanism is as follows:

A diazo compound reacts with a transition metal complex (commonly featuring rhodium, copper, or palladium) to form a metal carbene, or carbenoid, with the expulsion of nitrogen gas. wikipedia.org

This metal carbenoid species is more stable and less reactive than a free carbene, allowing for controlled and selective reactions. acsgcipr.org

The metal carbene then transfers the carbene fragment to an alkene in a concerted fashion, yielding the cyclopropane ring. wikipedia.org

Rhodium carboxylate complexes, such as dirhodium tetraacetate, are particularly effective catalysts for these transformations. wikipedia.org The choice of metal and the ligands attached to it can significantly influence the efficiency and selectivity of the cyclopropanation. researchgate.net This method is highly versatile and compatible with a broad range of alkenes, including those that are electron-rich, neutral, or electron-poor. wikipedia.org

Controlling the stereochemistry of the newly formed cyclopropane ring is a critical aspect of its synthesis. In transition metal-catalyzed cyclopropanations, the stereochemical outcome is determined by the trajectory of the alkene's approach to the metal carbene. wikipedia.org

Two primary transition state models have been proposed to explain the observed stereoselectivity:

"End-on" Approach: The alkene approaches the carbene with its C=C double bond nearly parallel to the metal-carbon double bond. To minimize steric hindrance, the largest substituent on the alkene orients itself away from the carbene's substituents, influencing the final product's configuration. wikipedia.org

"Side-on" Approach: In this model, the C=C bond of the alkene approaches perpendicular to the metal-carbon bond. wikipedia.org

The configuration of the starting alkene is typically retained throughout the reaction. wikipedia.org Furthermore, by using chiral ligands on the metal catalyst, it is possible to achieve high levels of enantioselectivity, producing specific chiral cyclopropanes. chem-station.comacsgcipr.org This asymmetric catalysis is crucial for the synthesis of biologically active molecules and pharmaceuticals. rsc.org The development of chiral catalysts has enabled highly enantioselective cyclopropanations, although success can be substrate-dependent, with less sterically crowded alkenes often providing better results. acsgcipr.org

Reactivity and Functional Group Transformations of Cyclopropane-1,1-dicarboxylic Acids

The strained three-membered ring and the presence of two activating carboxyl groups make cyclopropane-1,1-dicarboxylic acids versatile intermediates for further chemical transformations.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of carboxylic acids. libretexts.org For cyclopropane-1,1-dicarboxylic acid systems, this process can be more complex than a simple loss of CO₂, often involving skeletal rearrangements driven by the release of ring strain.

The thermal decarboxylation of cyclopropane carboxylic acids that also contain an adjacent carbonyl group—a system structurally related to dicarboxylic acids—does not typically yield the expected ketone via simple CO₂ extrusion. arkat-usa.org Instead, the reaction proceeds through a more intricate pathway involving both ring-opening and rearrangement. arkat-usa.orgresearchgate.net

The proposed mechanism involves several key steps:

Facile Ring Opening: The process is initiated by the cleavage of the 1,2-bond of the cyclopropane ring. This ring-opening is particularly facile because the cyclopropyl (B3062369) ring is activated by two adjacent carbonyl groups, which can stabilize the resulting intermediate. arkat-usa.org

Intermediate Formation: This cleavage leads to the formation of an α-allyl-β-keto acid system. arkat-usa.org For example, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid was proposed to proceed through an α-(cyclopropylcarbonyl)-3-butenoic acid intermediate. arkat-usa.org

Simultaneous Decarboxylation and Rearrangement: The α-allyl-β-keto acid intermediate then undergoes a simultaneous decarboxylation and ring closure. arkat-usa.orgresearchgate.net This concerted step bypasses the formation of a simple ketone and instead yields a 2-substituted-4,5-dihydrofuran. arkat-usa.org

Solvent studies suggest that the initial ring-opening of the cyclopropyl ring has significant radical character. arkat-usa.org It has been demonstrated that this decarboxylation-rearrangement is a simultaneous process, rather than a stepwise decarboxylation followed by a separate rearrangement and ring closure. researchgate.net

The following table summarizes the thermal decarboxylation outcomes for various α-(carbonyl)cyclopropane carboxylic acids, highlighting the prevalence of dihydrofuran formation over simple ketone products. arkat-usa.org

| Starting Compound | Temperature | Product(s) | Yield (%) |

| 1-(Cyclopropylcarbonyl)cyclopropane carboxylic acid | 120°C | 2-Cyclopropyl-4,5-dihydrofuran | - |

| α-(Phenylcarbonyl)cyclopropane carboxylic acid | 120°C | 2-Phenyl-4,5-dihydrofuran | 92% |

| Cyclopropyl phenyl ketone | 8% | ||

| α-(Methylcarbonyl)cyclopropane carboxylic acid | 120°C | 2-Methyl-4,5-dihydrofuran | 100% |

| α-(Ethylcarbonyl)cyclopropane carboxylic acid | 120°C | 2-Ethyl-4,5-dihydrofuran | 100% |

Decarboxylation Reactions and Associated Rearrangements

Cyclopropane Ring Opening Mechanisms During Decarboxylation Processes

The thermal decarboxylation of cyclopropane-1,1-dicarboxylic acids, including 2-ethylcyclopropane-1,1-dicarboxylic acid, is a complex process where the opening of the strained cyclopropane ring can be intimately involved. Unlike simple β-keto acids that readily decarboxylate through a six-membered cyclic transition state, the pathway for these geminal dicarboxylic acids is influenced by the stability of the three-membered ring.

Research on related cyclopropane carboxylic acid systems suggests that ring opening often precedes or occurs simultaneously with the loss of carbon dioxide, particularly at elevated temperatures. nih.gov For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid leads to 2-cyclopropyl-4,5-dihydrofuran, indicating a mechanism that involves an initial ring opening to form an α-allyl-β-keto acid intermediate. nih.gov

In the case of this compound, two primary mechanistic pathways for ring opening during decarboxylation can be considered:

Homolytic Cleavage: At high temperatures, the C2-C3 bond of the cyclopropane ring, being the most substituted and sterically hindered, can undergo homolytic cleavage. This would generate a diradical intermediate. The formation of this diradical is facilitated by the presence of the two carboxylic acid groups which can stabilize the radical centers. Subsequent rearrangement and decarboxylation would then lead to various unsaturated carboxylic acid products.

Concerted or Stepwise Rearrangement: It has been demonstrated that cyclopropane carboxylic acid itself can rearrange to but-3-enoic acid via a diradical intermediate before decarboxylation. nih.gov A similar process for this compound would involve an initial ring opening, followed by a hydrogen shift, to form an unsaturated dicarboxylic acid. The malonic acid-like nature of the starting material makes it prone to decarboxylation upon heating, a process that would be facilitated by the formation of a less strained, open-chain intermediate.

The presence of the ethyl group at the C2 position will influence the regiochemistry of the ring opening. The bond between the more substituted carbons (C1 and C2) is often the point of initial cleavage due to the stabilization of the resulting radical or ionic intermediates. The specific products formed would depend on the reaction conditions and the subsequent fate of these reactive intermediates.

Transformations of Carboxylic Acid and Other Peripheral Functional Groups

The carboxylic acid moieties and the ethyl substituent on the cyclopropane ring are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The two carboxylic acid groups of this compound can be readily derivatized using standard organic synthesis methodologies.

Esterification: The diacid can be converted to its corresponding diester, such as diethyl 2-ethylcyclopropane-1,1-dicarboxylate, through Fischer esterification. This typically involves reacting the diacid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. The synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate has been reported via the reduction of diethyl 2-vinylcyclopropane-1,1-dicarboxylate using tosyl hydrazine.

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acyl chlorides then readily react with primary or secondary amines to form the corresponding diamides. Alternatively, direct condensation of the dicarboxylic acid with amines using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder route to the diamide (B1670390) derivatives. Studies on related 2-substituted cyclopropane-1-carboxamides have shown that these compounds can be synthesized in good yields from the corresponding carboxylic acid.

The following table summarizes common derivatization reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalytic) | Diethyl 2-ethylcyclopropane-1,1-dicarboxylate |

| Amidation | 1. SOCl₂ 2. Amine (e.g., RNH₂) | N,N'-Dialkyl-2-ethylcyclopropane-1,1-dicarboxamide |

| Amine (e.g., RNH₂), EDC, HOBt |

Reduction Reactions: The carboxylic acid groups of this compound can be reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is typically required for this transformation. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which upon acidic workup yields 2-ethylcyclopropane-1,1-dimethanol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. If the diacid is first converted to its diester, the reduction to the diol can also be accomplished with LiAlH₄.

Oxidation Reactions: The oxidation of the substituents of this compound can be challenging due to the potential for the oxidative cleavage of the strained cyclopropane ring under harsh conditions.

Oxidation of the Ethyl Group: The ethyl group is generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, which are capable of oxidizing alkyl chains, would likely lead to the degradation of the cyclopropane ring.

Oxidative Cleavage of the Cyclopropane Ring: The cyclopropane ring itself can undergo oxidative cleavage. For instance, treatment with strong oxidizing agents could potentially break the C-C bonds of the ring to form dicarboxylic or ketocarboxylic acids, though this would destroy the core cyclopropane structure.

The following table outlines representative reduction and potential oxidation reactions:

| Reaction Type | Reagents | Expected Major Product | Notes |

|---|---|---|---|

| Reduction of Dicarboxylic Acid | 1. LiAlH₄, THF 2. H₃O⁺ | 2-Ethylcyclopropane-1,1-dimethanol | Requires a strong reducing agent. |

| Oxidation of Ethyl Group | KMnO₄, H⁺, heat | Ring cleavage products | The cyclopropane ring is susceptible to oxidation. |

Enzyme-Mediated Transformations Involving Cyclopropane Carboxylic Acids

While specific enzymatic transformations of this compound are not extensively documented, the study of enzymes that act on structurally related cyclopropane-containing molecules, such as 1-aminocyclopropane-1-carboxylate (ACC), provides valuable mechanistic insights.

Mechanistic Studies of Enzymes Acting on 1-Aminocyclopropane-1-carboxylate Analogs

In higher plants, the biosynthesis of the hormone ethylene (B1197577) involves two key enzymes that act on the cyclopropane-containing amino acid, ACC: ACC synthase and ACC oxidase.

ACC Synthase (ACS): This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC. ACC synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. The mechanism involves the formation of a Schiff base between PLP and SAM. A subsequent deprotonation and intramolecular nucleophilic attack by the γ-carbon of the methionine moiety onto the α-carbon leads to the displacement of 5'-methylthioadenosine and the formation of the cyclopropane ring of ACC.

ACC Oxidase (ACCO): This non-heme iron(II)-dependent oxygenase catalyzes the final step in ethylene biosynthesis, converting ACC to ethylene, carbon dioxide, and cyanide. nih.govfrontiersin.org The reaction requires oxygen, ascorbate, and bicarbonate as a cofactor. nih.gov The proposed mechanism involves the bidentate binding of ACC to the iron center. nih.gov Molecular oxygen then binds to the iron, and in a series of electron transfer steps involving ascorbate, a highly reactive iron-oxo species is generated. This species then abstracts a hydrogen atom from the ACC, initiating the fragmentation of the cyclopropane ring to produce ethylene.

Studies with analogs of ACC have been crucial in elucidating the mechanism of ACC oxidase. For example, various substituted ACCs have been used to probe the steric and electronic requirements of the active site. Some analogs act as substrates, while others are inhibitors. For instance, cyclopropane-1,1-dicarboxylic acid has been shown to be a competitive inhibitor of ACC oxidase activity. nih.gov This suggests that the dicarboxylic acid can bind to the active site of the enzyme, likely through coordination with the iron center, but cannot undergo the subsequent oxidative fragmentation.

The enzymatic transformations involving ACC demonstrate that biological systems possess catalysts capable of recognizing and performing complex reactions on cyclopropane rings. These studies provide a foundation for understanding how an enzyme might interact with this compound, potentially leading to hydroxylation of the ethyl group, ring opening, or other modifications.

The following table lists the key enzymes in ethylene biosynthesis and their mechanisms:

Stereospecificity of Enzymatic Reactions with Cyclopropane Substrates

The inherent chirality and conformational rigidity of the cyclopropane ring make it a valuable structural motif in pharmaceuticals and bioactive compounds. nih.govnih.gov The biological activity of these molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for their synthesis is of paramount importance. Enzymes, with their precisely structured active sites, offer an excellent platform for controlling the stereochemical outcome of chemical reactions. nih.gov

Engineered heme proteins, such as variants of cytochrome P450, myoglobin (B1173299), and protoglobin, have been successfully repurposed to catalyze abiological carbene transfer reactions for the synthesis of chiral cyclopropanes. nih.govrochester.edunih.gov These enzymatic reactions demonstrate exceptional levels of stereocontrol, often surpassing what can be achieved with traditional chemical catalysts. nih.gov The mechanism of these reactions involves the formation of a heme-bound carbene intermediate from a diazo compound, which is then transferred to an alkene substrate. The chiral environment of the enzyme's active site dictates the facial selectivity of the carbene addition to the double bond, thereby controlling the stereochemistry of the resulting cyclopropane. acsgcipr.org

Detailed Research Findings

Research in this area has demonstrated the ability to tune the stereoselectivity of these enzymatic cyclopropanation reactions through directed evolution and rational design of the enzyme's active site. By introducing specific mutations, scientists can favor the formation of a particular stereoisomer. nih.gov

For instance, engineered variants of myoglobin have been developed to catalyze the cyclopropanation of various aryl-substituted olefins with excellent diastereo- and enantioselectivity. rochester.edu Similarly, engineered cytochrome P450 enzymes have been shown to catalyze the cyclopropanation of styrene (B11656) derivatives with high stereocontrol. acs.orgcaltech.edu

The following interactive data tables summarize key findings from the literature on the stereospecific enzymatic synthesis of various cyclopropane derivatives.

Table 1: Stereoselective Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA) by Engineered Myoglobin Variants

| Enzyme Variant | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans-isomer | Enantiomeric Excess (ee) of cis-isomer | Reference |

| Mb(H64V, V68A) | >99:1 | 99.9% (1S, 2S) | - | rochester.edu |

| Mb(H64V, V68F) | 98:2 | 99.8% (1S, 2S) | - | rochester.edu |

| Mb(H64V, V68I) | 98:2 | 99.7% (1S, 2S) | - | rochester.edu |

| Mb(H64V, V68W) | 97:3 | 99.6% (1S, 2S) | - | rochester.edu |

Table 2: Stereodivergent Cyclopropanation of 1-Octene with Ethyl Diazoacetate (EDA) by Various Engineered Heme Proteins

| Enzyme | Predominant Stereoisomer | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |

| P411-UA V87C | cis-(1S, 2R) | 89:11 | 97% | researchgate.net |

| ApePgb AGW | cis-(1R, 2S) | 89:11 | 99% | researchgate.net |

| P411-UA V87F | trans-(1R, 2R) | 4:96 | 96% | researchgate.net |

| RmaNOD Q52V | trans-(1S, 2S) | <1:99 | >99% | researchgate.net |

Table 3: Stereoselective Cyclopropanation for the Synthesis of a Ticagrelor Precursor

| Substrates | Enzyme | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| 3,4-Difluorostyrene and EDA | Engineered Bacillus subtilis truncated globin | ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | >99% | 98% | acs.org |

These findings underscore the power of biocatalysis in achieving high levels of stereospecificity in the synthesis of complex molecules like cyclopropanes. The ability to generate all possible stereoisomers of a product through the selection of an appropriate enzyme variant is a significant advantage of this approach. nih.govresearchgate.net While the enzymatic processing of this compound itself remains an area for future investigation, the principles of stereocontrol demonstrated in the enzymatic synthesis of cyclopropanes provide a strong foundation for understanding how enzymes might interact with such substrates with high stereospecificity.

Advanced Characterization and Analytical Methodologies for 2 Ethylcyclopropane 1,1 Dicarboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic arrangement of 2-ethylcyclopropane-1,1-dicarboxylic acid, confirming its molecular weight, and analyzing its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives is characterized by distinct signals corresponding to the ethyl group and the cyclopropane (B1198618) ring protons. For instance, in the ¹H NMR spectrum of a related compound, cis (±)-1-ethylcyclopropane-1,2-dicarboxylic acid, the ethyl group typically displays a triplet for the methyl protons (CH₃) and a multiplet for the methylene (B1212753) protons (CH₂). The cyclopropane ring protons exhibit complex splitting patterns due to geminal and vicinal coupling, often appearing as multiplets in the upfield region of the spectrum. tandfonline.com The chemical shifts and coupling constants of these protons are highly sensitive to the stereochemistry of the molecule, allowing for the differentiation of diastereomers. The integration of these signals can be used to determine the relative ratio of diastereomers in a mixture. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For a derivative like diethyl 1,1-cyclopropanedicarboxylate, characteristic signals would be observed for the carbonyl carbons of the ester groups, the quaternary and methylene carbons of the cyclopropane ring, and the carbons of the ethyl groups. nih.gov The chemical shifts are indicative of the carbon's hybridization and its local electronic environment. For the parent dicarboxylic acid, the carbonyl carbons would resonate at a downfield chemical shift, typically in the range of 170-185 ppm.

Saturation Transfer Difference (STD-NMR): While not commonly reported for this specific compound, STD-NMR is a valuable technique for studying the binding of small molecules to large protein receptors. tandfonline.com If this compound were to be investigated as a ligand for an enzyme or receptor, STD-NMR could identify the specific protons of the molecule that are in close proximity to the protein, providing insights into its binding mode.

Diastereomeric Ratio Determination: NMR spectroscopy is a primary tool for determining the diastereomeric ratio of chiral molecules like this compound. researchgate.net By identifying and integrating the signals that are unique to each diastereomer in the ¹H NMR spectrum, a quantitative measure of their relative abundance can be obtained. nih.gov For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and facilitate accurate quantification. nih.gov

Table 1: Representative ¹H NMR Data for a Related Cyclopropane Derivative Data inferred from similar structures.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (ethyl) | ~ 1.1 | Triplet | ~ 7.5 |

| CH₂ (ethyl) | ~ 2.0 | Multiplet | - |

| Cyclopropane CH₂ | ~ 1.3 | Multiplet | - |

| Cyclopropane CH | ~ 2.2 | Multiplet | - |

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule will form a molecular ion or a pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode). The accurate mass measurement of this ion by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Collision-induced dissociation (CID) of the molecular ion induces fragmentation, providing valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netbohrium.comresearchgate.net The fragmentation pattern can be complex and is dependent on the structure of the molecule and the energy of the collision. The analysis of these fragments helps to piece together the structure of the original molecule. For instance, the fragmentation of doubly-charged negative ions of dicarboxylic acids under CID conditions can lead to C-C bond cleavages within the hydrocarbon skeleton, which can be useful in determining the position of substituents. bohrium.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Key Fragmentation Pathways | Loss of H₂O, Loss of CO₂, Loss of C₂H₅ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, for assessing its purity, and for separating its stereoisomers.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile derivatives of this compound, such as its methyl or ethyl esters. The free dicarboxylic acid is generally not volatile enough for GC analysis without derivatization.

GC can be used to determine the yield of a reaction by comparing the peak area of the product to that of an internal standard. researchgate.net Furthermore, chiral GC columns can be employed to separate the enantiomers of the derivatized compound, allowing for the determination of enantiomeric excess (ee). researchgate.net The separation of diastereomers is also often possible on standard or chiral GC columns, providing a method for analyzing the diastereomeric ratio of a synthetic mixture. researchgate.net The mass spectrometer detector provides confirmation of the identity of each separated component. nih.govthepharmajournal.comnih.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of this compound in its non-derivatized form. Due to the presence of the carboxylic acid groups, reverse-phase HPLC with an acidic mobile phase is a common method for its analysis. A UV detector can be used for detection if the molecule contains a chromophore or by using a universal detector like a refractive index or evaporative light scattering detector.

HPLC is widely used to assess the purity of a sample by separating the main compound from any impurities. The peak area of the main compound relative to the total peak area gives a measure of its purity. Chiral HPLC, using a chiral stationary phase, is a critical technique for separating the enantiomers of this compound, enabling the determination of enantiomeric purity. nih.govacs.orguhplcs.com This is particularly important in pharmaceutical applications where the different enantiomers may have different biological activities.

Mechanistic Analytical Techniques in Reaction Pathway Studies

Understanding the reaction pathway for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Several analytical techniques can be used for in-situ monitoring of the cyclopropanation reaction.

Real-time monitoring of the reaction progress can be achieved using techniques such as in-situ NMR spectroscopy. acs.orgresearchgate.netresearchgate.net This allows for the observation of the disappearance of starting materials and the appearance of products and any intermediates over time. This data can be used to determine reaction kinetics and to identify transient species, providing valuable insights into the reaction mechanism. Other spectroscopic techniques like infrared (IR) and Raman spectroscopy can also be adapted for in-situ monitoring of chemical reactions. The Simmons-Smith cyclopropanation is a widely used method for the stereospecific conversion of alkenes into cyclopropanes, and its mechanism has been studied using various analytical approaches. nih.gov The formation of carbene and carbenoid intermediates is a key step in many cyclopropanation reactions, and their detection and characterization are important for understanding the reaction mechanism. youtube.com

By combining these advanced characterization and analytical methodologies, a comprehensive understanding of the chemical properties, purity, and formation of this compound can be achieved.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) studies are a powerful tool in the elucidation of reaction mechanisms. This technique involves measuring the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. The resulting change in the reaction rate can provide valuable information about the bond-breaking and bond-forming steps in the rate-determining step of the reaction.

In the context of this compound, a KIE study would typically involve synthesizing isotopically labeled versions of the molecule. For instance, to probe the decarboxylation mechanism, one could replace the carbon atom of one of the carboxylic acid groups with its heavier isotope, carbon-13 (¹³C), or the hydrogen atom at the 2-position of the ethyl group with deuterium (B1214612) (²H).

The rates of the enzymatic reaction (e.g., decarboxylation) for the unlabeled (light) and labeled (heavy) substrates would then be measured under identical conditions. The KIE is expressed as the ratio of the rate constant for the light isotope (k_light) to that of the heavy isotope (k_heavy).

A primary KIE (k_light / k_heavy > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the primary KIE can indicate the extent of bond breaking in the transition state. A secondary KIE may be observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center.

While no specific data for this compound is available, a hypothetical KIE study on its enzymatic decarboxylation could yield results as shown in the table below.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Enzymatic Decarboxylation of this compound

| Isotopic Substitution | k_light (s⁻¹) | k_heavy (s⁻¹) | KIE (k_light / k_heavy) | Mechanistic Implication |

|---|---|---|---|---|

| ¹³C at C1-carboxyl | 0.150 | 0.145 | 1.034 | C-C bond cleavage is part of the rate-determining step. |

This data is hypothetical and for illustrative purposes only.

Kinetic-pH Profiles in Enzyme Catalysis Investigations

Kinetic-pH profiles are essential for understanding the role of ionizable amino acid residues in the active site of an enzyme during catalysis. By measuring the reaction rate at various pH values, the pKa values of critical residues involved in substrate binding and catalysis can be determined.

For an enzyme that catalyzes a reaction involving this compound, a pH-rate study would involve measuring the initial velocity of the reaction across a wide range of pH values while keeping the concentrations of the substrate and enzyme constant. The resulting plot of reaction rate versus pH typically yields a bell-shaped curve or a sigmoidal curve.

The shape of the pH-rate profile provides insights into the ionization states of the catalytic residues. For example, a bell-shaped curve often indicates that one catalytic residue must be in its basic form and another in its acidic form for optimal activity. The inflection points on the curve correspond to the pKa values of these residues.

In the absence of experimental data for this compound, a hypothetical pH-rate profile for an enzyme that metabolizes this compound is presented below.

Table 2: Hypothetical Kinetic Data for an Enzyme Acting on this compound at Various pH Values

| pH | Initial Rate (μM/s) |

|---|---|

| 4.0 | 12 |

| 5.0 | 35 |

| 6.0 | 78 |

| 7.0 | 95 |

| 8.0 | 75 |

| 9.0 | 33 |

This data is hypothetical and for illustrative purposes only.

From such a profile, one could infer the pKa values of the catalytic residues. For instance, the decline in activity at low pH might be due to the protonation of a general base, while the decrease at high pH could result from the deprotonation of a general acid.

Q & A

Basic: What are the established synthetic routes for 2-ethylcyclopropane-1,1-dicarboxylic acid?

Methodological Answer:

A common approach involves cyclization reactions using malonic acid derivatives. For example, reacting 1,3-dibromopropane with diethyl malonate in the presence of a base (e.g., sodium ethoxide) yields cyclopropane-1,1-dicarboxylate esters, which can be hydrolyzed to the free dicarboxylic acid . Advanced modifications, such as introducing the ethyl group, may require alkylation steps or stereoselective catalysts to achieve regioselectivity .

Basic: How is X-ray crystallography employed to determine the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is standard for resolving cyclopropane derivatives. Key steps include:

- Growing high-quality crystals via slow evaporation.

- Data collection at low temperatures to minimize thermal motion.

- Refinement with SHELXL to model bond lengths, angles, and ring strain parameters .

The crystal structure of cyclopropane-1,1-dicarboxylic acid (a related compound) reveals a planar cyclopropane ring with carboxyl groups at 120° angles, providing insights into strain and reactivity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use acid-resistant gloves, goggles, and lab coats.

- Storage: Keep in airtight containers at room temperature, away from oxidizers.

- Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal.

Refer to Safety Data Sheets (SDS) for shipping guidelines (UN3261, Corrosive Solid) and regulatory compliance .

Advanced: How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?

Methodological Answer:

The ethyl substituent introduces chirality, affecting enantioselective reactions. For example:

- Chiral Auxiliary Use: The compound can direct stereochemistry in Diels-Alder reactions via steric hindrance.

- Catalytic Asymmetric Synthesis: Chiral ligands (e.g., BINAP) paired with transition metals (e.g., Ru) enable enantioselective hydrogenation of prochiral intermediates .

Comparative studies with cis/trans isomers (e.g., cyclobutane derivatives) highlight how substituent orientation impacts reaction pathways .

Advanced: What computational methods are effective for modeling the electronic structure and ring strain of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies and orbital interactions to quantify cyclopropane ring strain (≈27 kcal/mol).

- Molecular Dynamics (MD): Simulate solvation effects on reactivity in aqueous vs. nonpolar solvents.

- NMR Prediction Software: Tools like ACD/Labs or Gaussian predict chemical shifts for validating synthetic products .

Advanced: How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?

Methodological Answer:

- Yield Discrepancies: Replicate reactions under controlled conditions (e.g., inert atmosphere, moisture-free) to exclude environmental variables. Use HPLC-MS to quantify side products .

- Spectroscopic Conflicts: Cross-validate NMR/IR data with computational predictions (DFT) or alternative techniques (e.g., X-ray crystallography). For example, cyclopropane ring vibrations in IR spectra (1250–1350 cm⁻¹) should align with X-ray bond lengths .

- Statistical Analysis: Apply multivariate analysis to identify outliers in datasets .

Advanced: How can this compound be utilized to study enzyme inhibition mechanisms?

Methodological Answer:

- Enzyme Assay Design: Use the compound as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase. Monitor ethylene production in plant tissues (e.g., Lycopersicum esculentum) via gas chromatography .

- Kinetic Studies: Perform Michaelis-Menten analyses with varying inhibitor concentrations to determine values.

- Structural Studies: Co-crystallize the inhibitor with the enzyme for X-ray diffraction to map active-site interactions .

Advanced: What strategies optimize the synthesis of enantiopure this compound derivatives?

Methodological Answer:

- Chiral Resolution: Use diastereomeric salt formation with chiral amines (e.g., cinchonidine).

- Asymmetric Catalysis: Employ chiral palladium catalysts in cyclopropanation reactions.

- Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors to yield enantiopure acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.